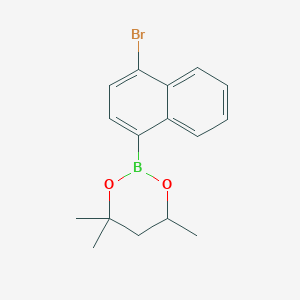![molecular formula C23H29BO5 B6321095 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096995-63-8](/img/structure/B6321095.png)
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane (hereafter referred to as 2-BDPT) is a boron-containing compound that has been studied for its potential applications in the fields of synthetic organic chemistry and biochemistry. 2-BDPT has been found to possess a number of unique properties that make it a promising material for use in a variety of research and industrial applications. In
科学研究应用
2-BDPT has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of organic compounds and has been used as a catalyst in the synthesis of polymeric materials. In addition, it has been used as a ligand in the synthesis of metal complexes and as an additive in the synthesis of pharmaceuticals. Furthermore, 2-BDPT has been used as an intermediate in the synthesis of boron-containing compounds and as a reagent in the synthesis of boron-containing polymers.
作用机制
The mechanism of action of 2-BDPT is not fully understood. However, it is believed to involve a number of different processes. For example, it is believed to act as a Lewis acid, which means that it can donate electron pairs to other molecules. Additionally, it is believed to act as a Bronsted-Lowry base, which means that it can accept electron pairs from other molecules. Furthermore, it is believed to act as an electron transfer agent, which means that it can facilitate the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BDPT are not yet fully understood. However, it is believed that 2-BDPT may possess a number of beneficial effects. For example, it has been suggested that 2-BDPT may have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 2-BDPT may have the potential to modulate the activity of enzymes, hormones, and other cellular components.
实验室实验的优点和局限性
2-BDPT has a number of advantages and limitations for use in laboratory experiments. For example, it is relatively inexpensive and easy to synthesize, and it is non-toxic and non-volatile. In addition, it is stable under normal laboratory conditions and can easily be stored for long periods of time. However, it is important to note that 2-BDPT is a relatively new compound and its properties have not yet been fully characterized. Therefore, it is important to be aware of the potential risks associated with its use in laboratory experiments.
未来方向
There are a number of potential future directions for the use of 2-BDPT. For example, it could be used in the synthesis of new materials, such as polymers and metal complexes. In addition, it could be used in the development of new therapeutic agents, such as drugs and vaccines. Furthermore, it could be used in the development of new diagnostic methods, such as imaging techniques. Finally, it could be used in the development of new industrial processes, such as catalysis and electrochemistry.
合成方法
2-BDPT can be synthesized via a two-step reaction process. The first step involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane (TMB) with 2-benzyloxy-5-(1,3-dioxan-2-yl)phenol (BDOP) to form 2-BDPT. The reaction is conducted in a solvent, such as methanol, at a temperature of 60°C. The second step involves the removal of the benzyloxy group from the 2-BDPT to form the product, 4,4,6-trimethyl-1,3,2-dioxaborinane (TMB). This step is carried out in a solvent such as dichloromethane at a temperature of 0°C.
属性
IUPAC Name |
2-[5-(1,3-dioxan-2-yl)-2-phenylmethoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BO5/c1-17-15-23(2,3)29-24(28-17)20-14-19(22-25-12-7-13-26-22)10-11-21(20)27-16-18-8-5-4-6-9-18/h4-6,8-11,14,17,22H,7,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRRSOPIGBBVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3OCCCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321089.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)